4-Methoxy-3-{[(4-methylphenyl)thio]methyl}benzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Material Properties
Synthesis of Aluminum and Zinc Complexes : This compound has been used in the synthesis of aluminum and zinc quinolates with altered styryl substituents. These complexes show improved thermal stability and solubility in organic solvents, emitting blue-green light with photoluminescence, potentially useful in materials science (Barberis & Mikroyannidis, 2006).
Photocatalytic Oxidation : It's also used in photocatalytic oxidation studies. For instance, benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, were oxidized to corresponding aldehydes under O2 atmosphere on a TiO2 photocatalyst, highlighting its role in environmental chemistry (Higashimoto et al., 2009).
Chemical Reactions and Methodologies
Secondary Amide-based Linkers for Organic Synthesis : Electron-rich benzaldehyde derivatives, like 4-methoxybenzaldehyde, have been explored as linkers in solid phase organic synthesis, showcasing its utility in synthetic organic chemistry (Swayze, 1997).
Catalysis and Reaction Studies : The compound plays a role in studies of oxidation reactions, such as the oxidation of styrene in the presence of thiols and iron porphyrin, highlighting its importance in catalytic processes (Kurek et al., 2003).
Molecular and Crystal Structure Analysis
Crystal Structures of Schiff-bases : Its derivatives have been used to synthesize Schiff-bases and their Copper(I) complexes, which were characterized, revealing insights into molecular structures and interactions (Ghassemzadeh et al., 2005).
Vanillin Crystals for Optical Applications : Vanillin, structurally related to 4-methoxybenzaldehyde, has been used to grow crystals for second harmonic generation applications in the ultraviolet and near-infrared wavelength regions, showing its potential in optics and materials science (Singh et al., 2001).
Properties
IUPAC Name |
4-methoxy-3-[(4-methylphenyl)sulfanylmethyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-12-3-6-15(7-4-12)19-11-14-9-13(10-17)5-8-16(14)18-2/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKOGRVQWGXMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(C=CC(=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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